molecular formula C11H24ClNO B2655036 1-Amino-2-(3,3-dimethylcyclohexyl)propan-2-ol;hydrochloride CAS No. 2375268-57-6

1-Amino-2-(3,3-dimethylcyclohexyl)propan-2-ol;hydrochloride

Cat. No.: B2655036
CAS No.: 2375268-57-6
M. Wt: 221.77
InChI Key: GZFZWUHPFGQFKO-UHFFFAOYSA-N
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Description

1-Amino-2-(3,3-dimethylcyclohexyl)propan-2-ol hydrochloride is a chemical compound with the CAS Number: 2375268-57-6 . It has a molecular weight of 221.77 . The IUPAC name for this compound is 1-amino-2-(3,3-dimethylcyclohexyl)propan-2-ol hydrochloride .


Molecular Structure Analysis

The InChI code for 1-Amino-2-(3,3-dimethylcyclohexyl)propan-2-ol hydrochloride is 1S/C11H23NO.ClH/c1-10(2)6-4-5-9(7-10)11(3,13)8-12;/h9,13H,4-8,12H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound is a powder in its physical form . It has a storage temperature of 4 degrees Celsius .

Scientific Research Applications

Conformational and Structural Analyses

Conformational studies of related compounds, such as 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, have been conducted to understand their crystalline structures and interactions. These studies, characterized by X-ray diffraction analysis, reveal insights into the conformations of the amine fragments and their crystal packing, dominated by hydrogen-bonded chains or rings, offering a foundation for understanding similar compounds' behavior in various environments (Nitek et al., 2020).

Application in Analgesics

Research on derivatives of 4-aryl-4-(dimethylamino)cyclohexan-1-ones, which share structural similarities, shows the potential for developing new classes of analgesics. Systematic variations in substituents on the nitrogen atom reveal nonclassical structure-activity relationships, indicating the dimethylamino group confers potent antagonist properties (Lednicer et al., 1981).

Chemical Synthesis and Characterization

The compound has also been involved in the synthesis and characterization of various chemical structures, showcasing its versatility in creating complex molecules. For instance, the synthesis of enantiomerically pure 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride from cycloheptadiene demonstrates the compound's utility in producing biologically active analogs and derivatives, highlighting the innovative pathways for synthesizing amino-differentiated compounds (Shireman & Miller, 2001).

Spectroscopic and Diffractometric Study

Polymorphism studies, such as those on ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, utilize spectroscopic and diffractometric techniques to characterize different forms. These studies are essential for understanding the structural variations and stability of pharmaceutical compounds, thereby guiding formulation and storage conditions (Vogt et al., 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for the compound is "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

1-amino-2-(3,3-dimethylcyclohexyl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO.ClH/c1-10(2)6-4-5-9(7-10)11(3,13)8-12;/h9,13H,4-8,12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFZWUHPFGQFKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)C(C)(CN)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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